Welcome to the BenchChem Online Store!
molecular formula C13H10Cl2N2O2 B8667522 4-Chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 7196-74-9

4-Chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline

Cat. No. B8667522
M. Wt: 297.13 g/mol
InChI Key: VINKMOYXKNXFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05128359

Procedure details

25 g of 2,5-dichloronitrobenzene and 36.9 g of 4-chlorobenzylamine are heated for two hours at 135° C., it being necessary for the temperature always to be kept below 140° C. After cooling, the mixture is taken up with water and extracted with ethyl acetate. After drying over magnesium sulfate and evaporation under vacuum, the residue is taken up with ether and the crystals obtained are filtered off and washed with ether to give 22.3 g of 2-(4-chlorophenylmethylamino)-5-chloronitrobenzene in the form of crystals melting at 120° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1>O>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH:18][C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
36.9 g
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be kept below 140° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate and evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.